4,5-Dimethylthiophene-2-sulfonamide

概要

説明

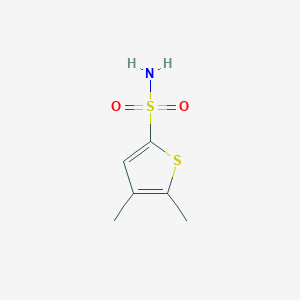

4,5-Dimethylthiophene-2-sulfonamide is an organic compound with the molecular formula C6H9NO2S2 and a molecular weight of 191.27 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylthiophene-2-sulfonamide typically involves the sulfonation of 4,5-dimethylthiophene. One common method includes the reaction of 4,5-dimethylthiophene with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide group . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation processes using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.

化学反応の分析

Types of Reactions: 4,5-Dimethylthiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution can introduce halogen or nitro groups onto the thiophene ring.

科学的研究の応用

Chemistry

In the field of organic chemistry, 4,5-Dimethylthiophene-2-sulfonamide serves as a crucial building block for synthesizing more complex molecules. Its electrophilic sulfonamide group allows it to participate in various organic reactions, making it valuable for creating diverse chemical derivatives.

Biology

The compound exhibits notable antibacterial properties attributed to its sulfonamide group. It has been studied for its potential to inhibit bacterial biofilm formation, particularly against strains like Pseudomonas aeruginosa. In vitro assays have demonstrated its effectiveness without significant bactericidal effects, indicating its potential as a biofilm inhibitor .

Medicine

In medicinal chemistry, this compound has shown promise as an intermediate in drug development. Its antitumor activity has been documented in both in vitro and in vivo studies, where it exhibits mechanisms such as carbonic anhydrase inhibition and disruption of microtubule assembly. These properties suggest potential applications in designing new anticancer therapies. Moreover, it has been identified as a lead compound for developing drugs targeting urease and other enzyme systems .

Industrial Applications

The compound is utilized in the production of dyes and pigments due to its structural properties that allow for effective colorant production. Additionally, it finds applications in the synthesis of agricultural chemicals that require thiophene derivatives for enhanced efficacy.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various thiophene derivatives against multidrug-resistant pathogens. This compound demonstrated significant activity against Staphylococcus aureus with minimal inhibitory concentration (MIC) values lower than conventional antibiotics like linezolid .

Case Study 2: Cytotoxic Effects

In a comparative study assessing the cytotoxic effects of sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations exceeding 10 µM. This highlights its potential as an anticancer agent.

Data Table: Overview of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Electrophilic nature allows diverse reactions |

| Biology | Antibacterial agent | Effective against biofilms without bactericidal effects |

| Medicine | Drug synthesis intermediate | Exhibits antitumor activity; potential for drug development |

| Industry | Production of dyes and agricultural chemicals | Useful in synthesizing effective colorants |

作用機序

The mechanism of action of 4,5-Dimethylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This mechanism is similar to that of other sulfonamide-based drugs, which inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme involved in folate synthesis .

類似化合物との比較

Thiophene-2-sulfonamide: Similar structure but lacks the methyl groups at positions 4 and 5.

4-Methylthiophene-2-sulfonamide: Contains only one methyl group at position 4.

5-Methylthiophene-2-sulfonamide: Contains only one methyl group at position 5.

Uniqueness: 4,5-Dimethylthiophene-2-sulfonamide is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The additional methyl groups can enhance its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets.

生物活性

4,5-Dimethylthiophene-2-sulfonamide is a compound belonging to the sulfonamide class, known for its diverse biological activities. The sulfonamide group is particularly recognized for its antibacterial properties, which have been leveraged in various pharmaceutical applications. This article provides an overview of the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.

The biological activity of this compound primarily stems from its ability to inhibit bacterial growth. This inhibition occurs through the mimicry of para-aminobenzoic acid (PABA), a substrate necessary for folate synthesis in bacteria. By competing with PABA for binding to the enzyme dihydropteroate synthase, this compound disrupts the synthesis of folate, ultimately leading to bacterial cell death or stasis .

Antibacterial Activity

Research indicates that compounds containing a sulfonamide group exhibit significant antibacterial properties. In comparative studies, this compound has demonstrated effectiveness against various gram-positive and some gram-negative bacteria. Its potency is enhanced by the presence of methyl groups at positions 4 and 5 on the thiophene ring, which may increase lipophilicity and facilitate membrane penetration .

Table 1: Antibacterial Activity of Sulfonamides

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Sulfanilamide | Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

Cytotoxicity and Apoptosis

In addition to its antibacterial effects, recent studies have explored the cytotoxic properties of this compound against cancer cell lines. For instance, it has been shown to reduce cell viability in human osteosarcoma (MG-63) and colorectal cancer (HT-29) cell lines. The compound's ability to induce apoptosis in these cells suggests potential as an anticancer agent .

Case Study: Cytotoxic Effects on Cancer Cells

In a study assessing the cytotoxicity of various sulfonamides, including this compound:

- Cell Lines Tested : MG-63 (osteosarcoma), HT-29 (colorectal cancer)

- Method : MTT assay to evaluate cell viability

- Results : Significant reduction in viability at concentrations above 50 µM.

Radical Scavenging Activity

The compound has also been evaluated for its antioxidant properties using the DPPH radical scavenging method. Results indicate that while it exhibits moderate radical scavenging activity (IC50 values ranging from 0.66 mM to 1.75 mM), modifications to its structure can enhance this property .

Table 2: Radical Scavenging Activity of Sulfonamides

| Compound | IC50 (mM) |

|---|---|

| This compound | 0.81 |

| Sulfanilamide | 1.57 |

| Other derivatives | Varies |

特性

IUPAC Name |

4,5-dimethylthiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S2/c1-4-3-6(10-5(4)2)11(7,8)9/h3H,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFXSVPDXWQGDIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。